Absence of Published in Vitro Pharmacological Data for Definitive Comparator Analysis
A systematic search of PubMed, PubChem, ChemSpider, BindingDB, and patent databases (excluding benchchems, evitalchem, and vulcanchem per source restrictions) returned no quantitative biological assay data for N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. The closest structurally characterized comparator is 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole (16m), which exhibits a Ki of 4.83 nM at rat A1 receptors and 57.4 nM at human A1 receptors, with high selectivity over other adenosine receptor subtypes [1]. However, this comparator differs at the critical 2-position and the 5-benzoyl para-substituent. In the absence of head-to-head data, no quantitative differentiation can be established. This evidence gap means procurement decisions must be based on the compound's structural novelty rather than demonstrated performance advantages.
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole (16m): Ki = 4.83 nM (rat A1), 57.4 nM (human A1) |
| Quantified Difference | Not calculable |
| Conditions | Radioligand binding assay using [3H]CCPA at rat cortical A1 receptors and [3H]DPCPX at human recombinant A1 receptors |
Why This Matters
The absence of published comparator data means the compound's pharmacological value proposition remains entirely unvalidated; researchers must treat it as a screening-grade tool compound requiring de novo characterization.
- [1] Scheiff, A. B., Yerande, S. G., El-Tayeb, A., Li, W., Inamdar, G. S., Vasu, K. K., Sudarsanam, V., & Müller, C. E. (2010). 2-Amino-5-benzoyl-4-phenylthiazoles: Development of potent and selective adenosine A1 receptor antagonists. Bioorganic & Medicinal Chemistry, 18(6), 2195–2203. View Source
